

Stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Technical Guide

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Compound of Interest

Compound Name: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Cat. No.: B044974

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a pivotal chiral building block in the asymmetric synthesis of various carbocyclic nucleoside analogues, most notably the potent antiviral drug Entecavir, used in the treatment of Hepatitis B. Its specific stereochemistry is crucial for the biological activity of the final therapeutic agent. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its structural features, synthesis, and characterization. While detailed experimental protocols and specific NMR spectral data are not readily available in the public domain, this guide compiles the existing knowledge to support research and development in this area.

Introduction

The cyclopentene ring is a common scaffold in a multitude of biologically active molecules. The precise spatial arrangement of substituents on this five-membered ring dictates the molecule's interaction with biological targets. In the case of **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene**, the cis relationship between the hydroxyl group at C1 and the benzyloxymethyl group at C2, along with the specific absolute configurations (1S, 2R), is a critical determinant

for its successful application in the synthesis of Entecavir and other related antiviral compounds.

Physicochemical Properties

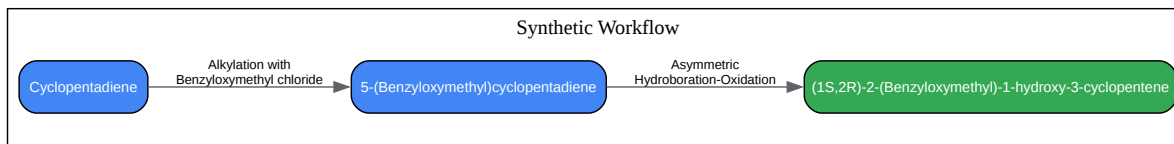
A summary of the available physicochemical data for **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene** is presented in Table 1. It is important to note that some of these values are estimates and should be confirmed through experimental analysis.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₆ O ₂	
Molecular Weight	204.26 g/mol	
CAS Number	110567-21-0	
Appearance	Pale yellow oil	
Density	1.112 g/cm ³ (estimate)	
Boiling Point	318.9 °C at 760 mmHg (estimate)	
Specific Rotation [α] _D	Not available	

Stereospecific Synthesis

The synthesis of **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene** is a key challenge, requiring high stereocontrol to obtain the desired enantiomer. While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic strategy involves the enantioselective functionalization of a cyclopentene precursor.

A plausible synthetic pathway, inferred from the synthesis of Entecavir, is outlined below. This workflow highlights the key transformations required to establish the desired stereocenters.



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Caption: Proposed synthetic workflow for **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene**.

Key Synthetic Steps (Hypothetical Protocol)

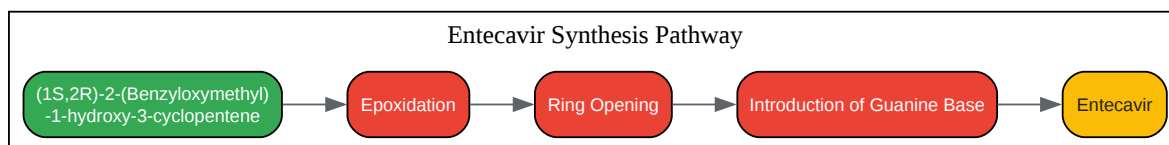
Based on established organometallic and asymmetric synthesis methodologies, a hypothetical protocol would involve:

- **Preparation of the Substituted Cyclopentadiene:** Reaction of sodium cyclopentadienide with benzyloxymethyl chloride to introduce the benzyloxymethyl group onto the cyclopentadiene ring.
- **Asymmetric Hydroboration-Oxidation:** This is the crucial stereochemistry-defining step. The use of a chiral borane reagent, such as a derivative of α -pinene (e.g., L-diisopinocampheylborane), would selectively add to one face of the double bond in the substituted cyclopentadiene. Subsequent oxidation of the borane intermediate with hydrogen peroxide and a base would yield the desired (1S,2R) alcohol.
- **Purification:** Purification of the final product would likely involve column chromatography on silica gel to separate it from any diastereomeric byproducts and other impurities.

Note: This is a generalized protocol. The specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for high yield and stereoselectivity.

Role in Entecavir Synthesis

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene serves as a key chiral precursor in the total synthesis of Entecavir. The subsequent steps in the synthesis build upon the stereochemistry established in this intermediate.



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Caption: Simplified pathway from the title compound to Entecavir.

The stereocenters at C1 and C2 of the cyclopentene ring of the title compound directly correspond to crucial stereocenters in the final Entecavir molecule, highlighting the importance of its enantiopure synthesis.

Spectroscopic Characterization (Data Needed)

A comprehensive spectroscopic analysis is essential for the unambiguous confirmation of the structure and stereochemistry of **(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene**. However, detailed and verified ^1H and ^{13}C NMR data for this specific compound are not readily available in published literature.

For the purpose of this guide, a table of expected NMR chemical shifts is provided based on analogous structures. These are predicted values and require experimental verification.

Table 2: Predicted ^1H and ^{13}C NMR Data

¹ H NMR (CDCl ₃)	Predicted δ (ppm)	¹³ C NMR (CDCl ₃)	Predicted δ (ppm)
H1 (CH-OH)	~4.5	C1 (CH-OH)	~75
H2 (CH-CH ₂ OBn)	~2.8	C2 (CH-CH ₂ OBn)	~50
H3, H4 (CH=CH)	~5.8	C3, C4 (CH=CH)	~130
H5 (CH ₂)	~2.2, 2.6	C5 (CH ₂)	~40
CH ₂ OBn	~3.5	CH ₂ OBn	~72
Ph-H	~7.3	Ph-C	~127-138
OH	Variable		

Conclusion and Future Outlook

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a molecule of significant interest in medicinal chemistry due to its role as a precursor to important antiviral drugs. While its stereochemical importance is well-established, there is a notable lack of detailed, publicly accessible experimental data, particularly for its synthesis and spectroscopic characterization. Further research and publication in this area would be highly beneficial to the scientific community, facilitating advancements in the synthesis of carbocyclic nucleoside analogues and the development of novel therapeutics. The development of a robust and scalable stereoselective synthesis for this intermediate remains a key area of focus for process chemistry and drug development.

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